molecular formula C14H21N3O3S B3014259 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034525-42-1

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B3014259
CAS No.: 2034525-42-1
M. Wt: 311.4
InChI Key: AWCZWYFRDVYGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide (CAS 2034525-42-1) is a chemical compound with a molecular formula of C14H21N3O3S and a molecular weight of 311.40 g/mol . It features a distinctive 8-azabicyclo[3.2.1]octane core structure, a scaffold of significant interest in medicinal chemistry due to its three-dimensional rigidity and potential for interacting with biological targets. This compound is characterized by a methylsulfonyl group at the bridgehead nitrogen and a 2-(1H-pyrrol-1-yl)acetamide moiety at the 3-position of the azabicyclic system. Scientific literature indicates that compounds based on the 8-azabicyclo[3.2.1]octane scaffold are being actively investigated as potent, systemically available inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme . Inhibition of NAAA is a promising therapeutic strategy for managing inflammatory responses and pain, as it preserves endogenous palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory and analgesic properties . Researchers can utilize this high-purity compound as a key intermediate or a pharmacological tool to explore structure-activity relationships (SAR) and develop novel therapeutics for chronic inflammatory conditions. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-21(19,20)17-12-4-5-13(17)9-11(8-12)15-14(18)10-16-6-2-3-7-16/h2-3,6-7,11-13H,4-5,8-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCZWYFRDVYGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its structural characteristics, synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features a bicyclic structure known as 8-azabicyclo[3.2.1]octane, which is modified with a methylsulfonyl group and a pyrrole-derived acetamide moiety. The molecular formula is C13H19N3O3SC_{13}H_{19}N_3O_3S, with a molecular weight of approximately 287.36 g/mol. The unique combination of functional groups enhances its reactivity and biological activity.

Feature Description
Molecular Formula C13H19N3O3SC_{13}H_{19}N_3O_3S
Molecular Weight 287.36 g/mol
Bicyclic Framework 8-Azabicyclo[3.2.1]octane
Functional Groups Methylsulfonyl, Acetamide

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies that emphasize regioselectivity and stereochemistry. Common synthetic routes include:

  • Nucleophilic Substitution Reactions : Utilizing sulfonyl chlorides to introduce the methylsulfonyl group.
  • Amidation Reactions : Coupling the bicyclic amine with pyrrole derivatives to form the acetamide linkage.
  • Cyclization Techniques : Employing cyclization strategies to construct the bicyclic framework efficiently.

Biological Mechanisms

Research indicates that compounds with similar structural features often interact with various biological targets, notably nicotinic acetylcholine receptors (nAChRs), which are crucial in neurological functions and cognitive processes. The potential mechanisms of action for this compound include:

  • Agonistic Activity : Potentially enhancing cognitive function by acting as an agonist at nAChRs.
  • Anti-inflammatory Properties : The sulfonamide group may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Neuropharmacological Studies

In studies involving neuropharmacological assessments, derivatives of the 8-azabicyclo[3.2.1]octane scaffold have shown promising results in modulating cognitive functions and exhibiting analgesic properties:

  • A study demonstrated that related compounds could significantly improve memory retention in animal models, suggesting potential use in Alzheimer's disease treatment .

In Vitro Activity

In vitro assays have indicated that this compound exhibits moderate binding affinity for nAChRs, which correlates with its potential therapeutic effects in neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide can be contextualized against related azabicyclo derivatives, as outlined below:

Structural and Functional Comparisons

Key Research Findings

Role of Sulfonyl Groups: The methylsulfonyl substitution in the target compound distinguishes it from analogs like B2 (8-methyl) and aminobenzyl derivatives.

Pyrrole vs. Heterocyclic Moieties : The 1H-pyrrol-1-yl acetamide side chain may offer unique electronic and steric properties compared to naphthamide () or spirocyclic chromane (). Pyrrole’s planar structure could facilitate π-π interactions in receptor binding, a feature absent in bulkier groups like naphthamide.

Biological Activity Trends: Antimicrobial Activity: Aminobenzyl-naphthamide derivatives () show antipathogenic effects, whereas the target compound’s activity remains uncharacterized. Antibacterial Applications: Cephalosporin analogs () highlight the importance of bicyclic systems with β-lactam rings, a structural feature absent in the target compound.

Physicochemical and Pharmacokinetic Insights

  • Metabolic Stability : Sulfonyl groups are less prone to CYP450-mediated metabolism than methyl or benzyl groups, as seen in Safety Data Sheets for related compounds ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.